CID 10197633 CID 10197633
Brand Name: Vulcanchem
CAS No.: 17611-70-0
VCID: VC21328939
InChI: InChI=1S/2B.Zn/q2*-1;+2
SMILES: [B-].[B-].[Zn+2]
Molecular Formula: B2Zn
Molecular Weight: 87 g/mol

CID 10197633

CAS No.: 17611-70-0

Cat. No.: VC21328939

Molecular Formula: B2Zn

Molecular Weight: 87 g/mol

* For research use only. Not for human or veterinary use.

CID 10197633 - 17611-70-0

Specification

CAS No. 17611-70-0
Molecular Formula B2Zn
Molecular Weight 87 g/mol
Standard InChI InChI=1S/2B.Zn/q2*-1;+2
Standard InChI Key LRBFVXSJYHCJKD-UHFFFAOYSA-N
SMILES [B-].[B-].[Zn+2]
Canonical SMILES [B-].[B-].[Zn+2]

Introduction

Chemical Structure and Properties

Zinc borohydride is characterized by its chemical formula Zn(BH4)2, consisting of a zinc cation coordinated with two borohydride anions. This compound presents as a white powder that exhibits solubility in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether, making it advantageous for various organic reactions.

Physical and Chemical Characteristics

Unlike sodium borohydride (NaBH4), which has limited solubility in organic solvents, zinc borohydride demonstrates improved solubility in aprotic solvents. This enhanced solubility profile stems from the coordination properties of the zinc cation, which alters the electron distribution within the molecule and subsequently affects its interaction with solvent molecules .

The compound's moderate stability in ethereal solutions makes it practical for laboratory applications while maintaining sufficient reactivity for synthetic purposes. Its stability-reactivity balance places it between the highly reactive lithium aluminum hydride (LiAlH4) and the less reactive sodium borohydride (NaBH4) .

Synthetic Preparation

Laboratory Synthesis Methods

Zinc borohydride can be synthesized through the reaction of zinc chloride with sodium borohydride in anhydrous ethereal solvents. The typical preparation involves carefully controlled conditions to ensure the purity and activity of the resulting reagent .

The reaction proceeds through metathesis, where the zinc cation from zinc chloride exchanges with the sodium cation from sodium borohydride. This process generates zinc borohydride in solution along with sodium chloride as a byproduct. The insolubility of sodium chloride in ethereal solvents facilitates its separation from the desired zinc borohydride product .

Reaction Mechanism

The synthetic pathway can be represented by the following reaction:

ZnCl2 + 2NaBH4 → Zn(BH4)2 + 2NaCl

This reaction typically occurs in ethereal solvents such as tetrahydrofuran, which provides an appropriate medium for the reaction while maintaining the stability of the zinc borohydride product .

Applications in Organic Synthesis

Selective Reduction Capabilities

Zinc borohydride has established itself as a valuable reagent in organic synthesis due to its selective reducing capabilities. The uniqueness of zinc borohydride stems from the better coordination ability of the Zn2+ cation, which imparts selectivity in hydride-transferring reactions .

This reagent demonstrates exceptional chemoselectivity, regioselectivity, and stereoselectivity when applied to complex substrates. These properties make it particularly valuable for the reduction of functional groups in molecules where preserving other reactive sites is essential .

Comparison with Other Borohydride Reagents

Reducing AgentSolubility in Organic SolventsReactivitySelectivity
Zn(BH4)2Good in ethereal solventsModerateHigh
NaBH4PoorLowModerate
LiBH4Better than NaBH4ModerateModerate
LiAlH4GoodHighLow

This comparative analysis demonstrates zinc borohydride's unique position among reducing agents, offering a balance of reactivity and selectivity that makes it valuable for specific synthetic applications .

Mechanism of Action

Hydride Transfer Process

The reducing action of zinc borohydride occurs through the transfer of hydride ions (H-) from the borohydride groups to the substrate. This transfer process is facilitated by the coordination properties of the zinc ion, which can interact with electron-deficient centers in the substrate molecule.

The zinc cation acts as a Lewis acid, coordinating with electron-rich functional groups in the substrate. This coordination brings the borohydride anion into proximity with the reactive site, facilitating selective hydride transfer to specific functional groups within the molecule.

Factors Affecting Selectivity

The selectivity of zinc borohydride in reduction reactions is influenced by several factors:

  • Steric hindrance around the reactive site

  • Electronic properties of the functional group

  • Coordination ability of adjacent groups

  • Reaction conditions (temperature, solvent, concentration)

These factors collectively determine the outcome of reduction reactions and contribute to zinc borohydride's utility in complex synthetic transformations .

Research Applications

Role in Complex Molecule Synthesis

Zinc borohydride has proven valuable in the synthesis of complex organic molecules, particularly those containing multiple functional groups. Its selective reducing ability allows chemists to target specific functional groups while leaving others intact .

The reagent has been successfully employed in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where selective functional group manipulation is essential. Its unique reactivity profile fills an important niche in the synthetic chemist's toolkit .

Methodological Advancements

Recent research has focused on enhancing the utility of zinc borohydride through various modifications:

  • Development of supported zinc borohydride reagents for heterogeneous reactions

  • Exploration of zinc borohydride in combination with other reagents for tandem reactions

  • Investigation of zinc borohydride under various reaction conditions to expand its application scope

  • Study of zinc borohydride in asymmetric reductions using chiral auxiliaries or catalysts

These methodological advancements continue to expand the synthetic utility of zinc borohydride in organic chemistry .

Future Research Directions

Expanding Application Scope

Future research on zinc borohydride may focus on:

  • Development of new methodologies for challenging reductions

  • Application in flow chemistry and continuous processing

  • Utilization in green chemistry approaches

  • Exploration of zinc borohydride in materials science applications

These directions represent promising areas for expanding the utility of this versatile reducing agent .

Mechanistic Studies

Deeper understanding of zinc borohydride's mechanism of action could lead to:

  • Improved prediction of reaction outcomes

  • Design of more selective reducing systems

  • Development of novel zinc-based reducing agents

  • Enhanced control over stereochemical outcomes in reduction reactions

Such mechanistic insights would contribute significantly to the rational design of synthetic methodologies involving zinc borohydride .

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